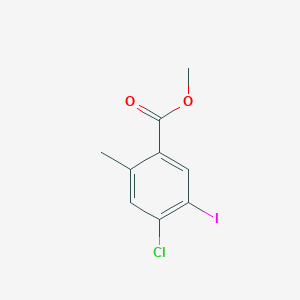
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Overview
Description
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene is a pyrene derivative with four boronic acid pinacolate ester side groups at the 1,3,6,8-positions. This compound is known for its unique properties, including its application in covalent organic frameworks (COFs), neutron detection, and photocatalytic hydrogen evolution reactions (HERs) .
Mechanism of Action
Target of Action
The primary target of 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene is the formation of covalent organic frameworks (COFs). It acts as a tetratopic bridging ligand in the synthesis of COFs .
Mode of Action
This compound interacts with its targets through polycondensation cross-coupling reactions to form COF networks . The boronic acid pinacolate ester side groups at the 1,3,6,8-positions of the pyrene core play a crucial role in these reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of COFs. These frameworks have applications in neutron detection, scintillator, and hydrogen evolution reactions (HERs) .
Pharmacokinetics
It’s known that the compound is mechanically ground fluorescence active but phosphorescence inactive .
Result of Action
The compound exhibits room temperature phosphorescence in air with mechanical force due to the good communication between singlet and triplet states from the efficient intermolecular electronic coupling in the dimer formed upon scratching . It also finds application in neutron detection .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it exhibits room temperature phosphorescence in air with mechanical force . The stability and efficacy of the compound can also be affected by the conditions under which the COF formation reactions take place.
Preparation Methods
The synthesis of 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene typically involves the reaction of pyrene with boronic acid pinacolate esters. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory-scale preparations, with adjustments for larger scale reactions and purification processes.
Chemical Reactions Analysis
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrene derivatives with different functional groups.
Reduction: Reduction reactions can modify the boronic ester groups, potentially converting them into alcohols or other functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene or THF. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrene derivatives .
Scientific Research Applications
1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene has several scientific research applications:
Biology: The compound’s fluorescence properties make it useful in biological imaging and sensing applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Comparison with Similar Compounds
Similar compounds to 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene include other pyrene derivatives with boronic ester groups, such as:
- 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
These compounds share similar properties and applications but differ in their core aromatic structures. The unique arrangement of boronic ester groups in this compound provides distinct advantages in the formation of COFs and MOFs, as well as in its fluorescence and photocatalytic properties .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3,6,8-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54B4O8/c1-33(2)34(3,4)46-41(45-33)27-21-28(42-47-35(5,6)36(7,8)48-42)24-19-20-26-30(44-51-39(13,14)40(15,16)52-44)22-29(25-18-17-23(27)31(24)32(25)26)43-49-37(9,10)38(11,12)50-43/h17-22H,1-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHDPHZXHAGSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)B6OC(C(O6)(C)C)(C)C)B7OC(C(O7)(C)C)(C)C)B8OC(C(O8)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54B4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B3101641.png)


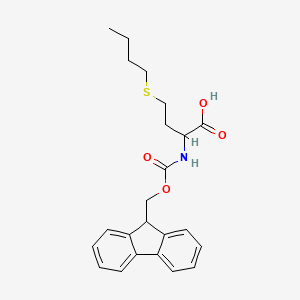
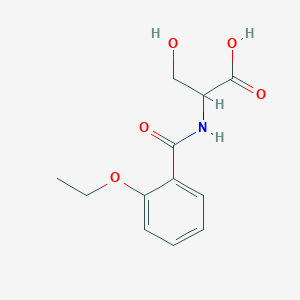
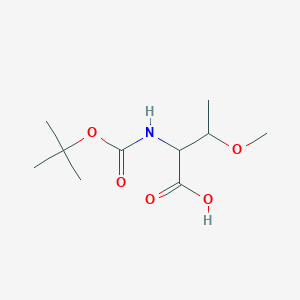
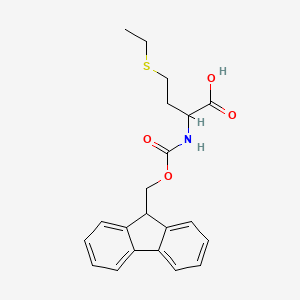
![2-[(4-Chlorophenyl)carbamoylamino]propanoic acid](/img/structure/B3101695.png)
![Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate](/img/structure/B3101699.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid](/img/structure/B3101707.png)
![2-[(tert-butoxycarbonyl)amino]-3-({2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]ethyl}sulfanyl)propanoic acid](/img/structure/B3101714.png)
![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3101717.png)
![Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester](/img/structure/B3101730.png)
